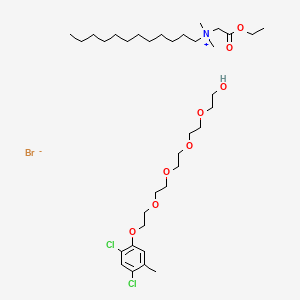
1-Dodecanaminium, N-(2-ethoxy-2-oxoethyl)-N,N-dimethyl-, bromide, mixt. with 14-(2,4-dichloro-5-methylphenoxy)-3,6,9,12-tetraoxatetradecan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Dodecanaminium, N-(2-ethoxy-2-oxoethyl)-N,N-dimethyl-, bromide, mixt with 14-(2,4-dichloro-5-methylphenoxy)-3,6,9,12-tetraoxatetradecan-1-ol is a complex chemical compound that may have applications in various fields such as chemistry, biology, and industry This compound consists of two main components: a dodecanaminium derivative and a phenoxy-tetraoxatetradecanol derivative
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Dodecanaminium, N-(2-ethoxy-2-oxoethyl)-N,N-dimethyl-, bromide typically involves the quaternization of dodecanamine with an ethoxy-oxoethylating agent in the presence of a bromide source. The reaction conditions may include:
- Solvent: Anhydrous ethanol or methanol
- Temperature: 50-70°C
- Reaction Time: 12-24 hours
The synthesis of 14-(2,4-dichloro-5-methylphenoxy)-3,6,9,12-tetraoxatetradecan-1-ol involves the reaction of 2,4-dichloro-5-methylphenol with a tetraoxatetradecanol derivative under basic conditions. The reaction conditions may include:
- Solvent: Anhydrous toluene or dichloromethane
- Base: Sodium hydroxide or potassium carbonate
- Temperature: 60-80°C
- Reaction Time: 6-12 hours
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions would be optimized for yield and purity, and the product would be purified using techniques such as recrystallization, distillation, or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
1-Dodecanaminium, N-(2-ethoxy-2-oxoethyl)-N,N-dimethyl-, bromide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromide ion can be substituted with other nucleophiles such as chloride, iodide, or hydroxide.
14-(2,4-dichloro-5-methylphenoxy)-3,6,9,12-tetraoxatetradecan-1-ol can undergo:
Esterification: Reaction with carboxylic acids or acid chlorides to form esters.
Etherification: Reaction with alkyl halides to form ethers.
Hydrolysis: Reaction with water or aqueous base to form phenol and tetraoxatetradecanol derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Chloride, iodide, hydroxide
Acids and Bases: Hydrochloric acid, sodium hydroxide
Major Products Formed
Oxidation: Formation of corresponding oxides or alcohols
Reduction: Formation of corresponding amines or alcohols
Substitution: Formation of substituted ammonium salts or phenol derivatives
Aplicaciones Científicas De Investigación
1-Dodecanaminium, N-(2-ethoxy-2-oxoethyl)-N,N-dimethyl-, bromide, mixt. with 14-(2,4-dichloro-5-methylphenoxy)-3,6,9,12-tetraoxatetradecan-1-ol may have various scientific research applications, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Potential use as a surfactant or antimicrobial agent.
Medicine: Investigated for potential therapeutic properties, such as antimicrobial or anticancer activity.
Industry: Used in formulations for personal care products, detergents, or coatings.
Mecanismo De Acción
The mechanism of action of this compound may involve interactions with cellular membranes, proteins, or nucleic acids. The dodecanaminium derivative may act as a surfactant, disrupting cell membranes, while the phenoxy-tetraoxatetradecanol derivative may interact with specific molecular targets, such as enzymes or receptors.
Comparación Con Compuestos Similares
Similar Compounds
1-Dodecanaminium, N,N-dimethyl-, bromide: A simpler quaternary ammonium compound with similar surfactant properties.
2,4-Dichlorophenoxyacetic acid: A phenoxy derivative with herbicidal properties.
Polyethylene glycol derivatives: Compounds with similar tetraoxatetradecanol structures used in various applications.
Uniqueness
The combination of the dodecanaminium and phenoxy-tetraoxatetradecanol derivatives in this compound may result in unique properties, such as enhanced surfactant activity, antimicrobial effects, or specific interactions with biological targets.
Propiedades
Número CAS |
86550-90-5 |
|---|---|
Fórmula molecular |
C35H64BrCl2NO8 |
Peso molecular |
777.7 g/mol |
Nombre IUPAC |
2-[2-[2-[2-[2-(2,4-dichloro-5-methylphenoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethanol;dodecyl-(2-ethoxy-2-oxoethyl)-dimethylazanium;bromide |
InChI |
InChI=1S/C18H38NO2.C17H26Cl2O6.BrH/c1-5-7-8-9-10-11-12-13-14-15-16-19(3,4)17-18(20)21-6-2;1-14-12-17(16(19)13-15(14)18)25-11-10-24-9-8-23-7-6-22-5-4-21-3-2-20;/h5-17H2,1-4H3;12-13,20H,2-11H2,1H3;1H/q+1;;/p-1 |
Clave InChI |
OFIZPRQPPDYMOL-UHFFFAOYSA-M |
SMILES canónico |
CCCCCCCCCCCC[N+](C)(C)CC(=O)OCC.CC1=CC(=C(C=C1Cl)Cl)OCCOCCOCCOCCOCCO.[Br-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


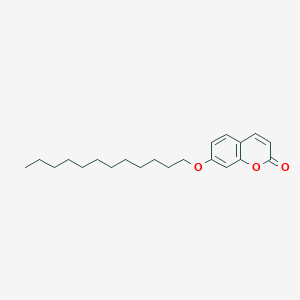
![2-{6-[4-(Dimethylamino)phenyl]hexa-1,3,5-trien-1-YL}-3-ethylnaphtho[2,1-D][1,3]thiazol-3-ium perchlorate](/img/structure/B14416723.png)
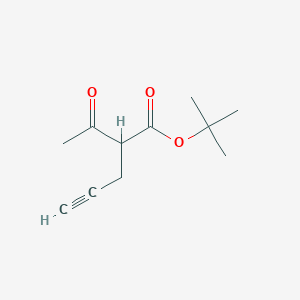
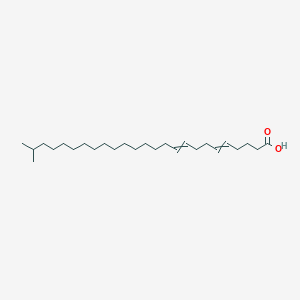
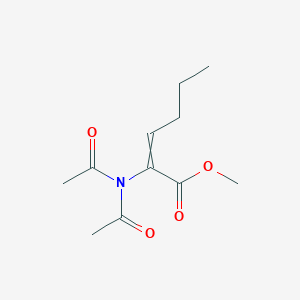
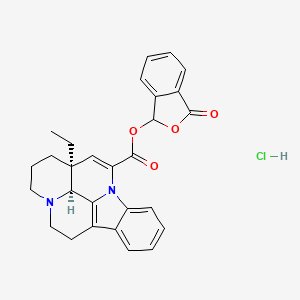
![[(2R,3S)-3-(hydroxymethyl)-2,3-dihydro-1,4-benzodioxin-2-yl]methanol;methanesulfonic acid](/img/structure/B14416759.png)
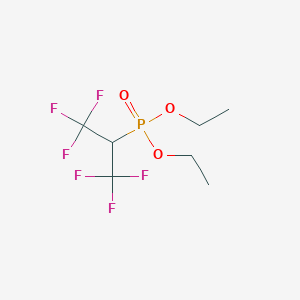
![Phosphonium, triphenyl[3-(trimethylsilyl)propyl]-, bromide](/img/structure/B14416778.png)
![3-Methylbutyl 2-[(methanesulfinyl)methyl]-3-oxobutanoate](/img/structure/B14416781.png)
![Methyl [3-bromo-4-(4-methoxyphenoxy)phenyl]carbamate](/img/structure/B14416782.png)



